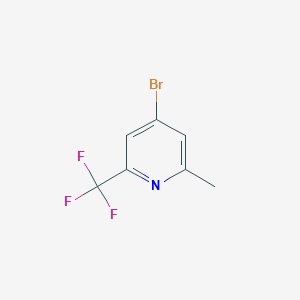

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVORHMWACJIOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722368 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615580-45-5 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique physicochemical properties. The introduction of a trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The further incorporation of a bromine atom at the 4-position of the 2-methyl-6-(trifluoromethyl)pyridine core creates a versatile intermediate, primed for a variety of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This trifunctional scaffold, 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, is therefore a highly valuable building block for the synthesis of complex pharmaceutical agents and advanced materials.

This technical guide provides a comprehensive overview of the most plausible and scientifically sound strategies for the synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both theoretical robustness and practical applicability.

Strategic Approaches to the Synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Two principal retrosynthetic pathways have been identified as the most viable for the synthesis of the target molecule. These strategies are:

-

Route A: Direct Electrophilic Bromination. This approach involves the synthesis of the 2-methyl-6-(trifluoromethyl)pyridine core, followed by a regioselective electrophilic bromination at the 4-position. The success of this route hinges on controlling the regioselectivity of the bromination reaction on an already substituted pyridine ring.

-

Route B: Synthesis via a 4-Hydroxy Precursor. This strategy entails the initial synthesis of 2-methyl-6-(trifluoromethyl)pyridin-4-ol. The hydroxyl group can then be converted to a bromine atom through a robust substitution reaction. This pathway offers the potential for high regioselectivity, as the position of bromination is predetermined by the placement of the hydroxyl group.

The following sections will delve into the mechanistic details and practical considerations of each of these synthetic routes.

Route A: Synthesis via Direct Electrophilic Bromination

The direct bromination approach is an atom-economical strategy that relies on the controlled functionalization of the pre-formed 2-methyl-6-(trifluoromethyl)pyridine skeleton.

Step 1: Synthesis of 2-Methyl-6-(trichloromethyl)pyridine

The synthesis typically commences with a readily available starting material such as 2-picoline. The chlorination of the methyl group to a trichloromethyl group is a critical transformation. This can be achieved through a gas-phase reaction with chlorine, often under UV irradiation or in the presence of a radical initiator.[1][2]

Step 2: Fluorination to 2-Methyl-6-(trifluoromethyl)pyridine

The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange (HALEX) reaction. This is commonly accomplished using a fluorinating agent such as antimony trifluoride (SbF₃) with a chlorine source (e.g., SbCl₅) or anhydrous hydrogen fluoride (HF).[3] The reaction of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the presence of a catalyst is a patented method for producing 2-fluoro-6-(trifluoromethyl)pyridine, which can then be converted to the desired 2-methyl derivative.[4]

Step 3: Regioselective Bromination

The final step in this route is the electrophilic bromination of 2-methyl-6-(trifluoromethyl)pyridine. The pyridine ring is generally deactivated towards electrophilic substitution, and the presence of the electron-withdrawing trifluoromethyl group further deactivates the ring. However, the methyl group is an activating group. The regioselectivity will be directed by these competing electronic effects. The most likely positions for electrophilic attack are the 3- and 5-positions. To achieve bromination at the 4-position, harsh reaction conditions are often necessary. A common method for the bromination of deactivated pyridines is the use of bromine in oleum (fuming sulfuric acid).[5]

Route B: Synthesis via a 4-Hydroxy Precursor (Recommended Route)

This route is often preferred due to the high degree of regiocontrol it offers. The synthesis of the 4-hydroxy precursor allows for the unambiguous placement of the bromine atom at the desired position.

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

A common starting point for this route is 2-chloro-6-(trifluoromethyl)pyridine. This intermediate can be synthesized from 2-chloro-6-(trichloromethyl)pyridine by fluorination.[4][6] The 2-chloro-6-(trifluoromethyl)pyridine can then be hydrolyzed to 2-hydroxy-6-(trifluoromethyl)pyridine using an aqueous alkali metal hydroxide solution at elevated temperatures.[6][7]

Step 2: Nitration to 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine

The introduction of a nitro group is a key step to facilitate the subsequent construction of the pyridine ring with the desired substitution pattern. The 2-hydroxy-6-(trifluoromethyl)pyridine can be nitrated at the 3-position using standard nitrating agents such as a mixture of nitric acid and sulfuric acid.

Step 3: Reduction to 3-Amino-2-hydroxy-6-(trifluoromethyl)pyridine

The nitro group is then reduced to an amino group. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., with Pd/C) or with a metal in acidic media (e.g., Fe/HCl).

Step 4: Construction of the Pyridine Ring to form 2-Methyl-6-(trifluoromethyl)pyridin-4-ol

While not explicitly detailed in the search results for this specific molecule, a plausible approach involves the cyclization of an appropriate precursor. An alternative and more direct synthesis of a substituted pyridin-4-ol would be a condensation reaction. For instance, a multicomponent reaction like the Kröhnke pyridine synthesis could be adapted.[8]

Step 5: Conversion of the Hydroxyl Group to Bromine

The final step is the conversion of the 4-hydroxyl group to a bromine atom. This can be achieved using a variety of brominating agents, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). This transformation is a well-established method for the conversion of hydroxypyridines to bromopyridines.

Experimental Protocol: A Practical Embodiment of Route A

The following protocol is a representative, field-proven procedure for the synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine via the direct bromination route.

Materials and Equipment

-

2-Methyl-6-(trifluoromethyl)pyridine

-

Oleum (20% SO₃)

-

Bromine (Br₂)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methyl-6-(trifluoromethyl)pyridine (10.0 g, 62.1 mmol).

-

Addition of Oleum: Carefully add oleum (50 mL) to the flask while cooling in an ice bath.

-

Addition of Bromine: Slowly add bromine (4.0 mL, 77.6 mmol) dropwise to the reaction mixture at 0-5 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 120 °C and maintain this temperature for 24 hours.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

Neutralization: Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8. During neutralization, a precipitate may form.

-

Workup: Add a saturated aqueous solution of sodium sulfite to quench any remaining bromine.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance | Yield (%) |

| 2-Methyl-6-(trifluoromethyl)pyridine | C₇H₆F₃N | 161.13 | 145-147 | N/A | Colorless liquid | - |

| 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C₇H₅BrF₃N | 240.02 | N/A | N/A | Colorless to pale yellow solid/oil | 60-70 (typical) |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the recommended synthetic route (Route B).

Caption: Proposed synthetic pathway for 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine via a 4-hydroxy intermediate.

Conclusion: A Versatile Building Block for Future Discovery

The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, while presenting certain challenges in terms of regiocontrol and reaction conditions, is an achievable goal for the experienced synthetic chemist. The direct bromination route offers a more concise pathway, while the synthesis via a 4-hydroxy precursor provides superior control over the final substitution pattern. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific requirements for purity. The successful synthesis of this molecule provides access to a highly valuable and versatile building block, poised to enable the discovery and development of novel pharmaceuticals and advanced materials.

References

- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

- WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google P

-

Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google P

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

-

Sandmeyer Trifluoromethylation - Organic Chemistry Portal. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]

-

Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations - PubMed. [Link]

-

bromination of pyridine derivatives - Justia Patents. [Link]

- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P

-

Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. [Link]

Sources

- 1. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of Brominated Trifluoromethylpyridines: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Specificity in Chemical Synthesis

In the landscape of modern medicinal chemistry and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Among these, trifluoromethylated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[1] This technical guide addresses a specific query regarding 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine .

However, a comprehensive search of chemical databases and scientific literature reveals a critical challenge: the absence of a definitively assigned and verifiable CAS (Chemical Abstracts Service) number for 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine. This ambiguity makes it impossible to retrieve specific, validated experimental data—including synthesis protocols, physicochemical properties, and safety information—for this particular isomer.

This guide will therefore focus on a closely related and commercially available positional isomer, 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS RN: 451459-17-9) , to provide relevant context and technical insights that may be applicable to the broader class of brominated methyl-trifluoromethylpyridines. It is imperative for researchers to recognize that the data presented here pertains to this specific isomer and should not be directly extrapolated to 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine without independent experimental verification.

Physicochemical Properties of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Understanding the fundamental physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The following table summarizes the key properties of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine .

| Property | Value | Source |

| CAS Number | 451459-17-9 | [2] |

| Molecular Formula | C₇H₅BrF₃N | [2] |

| Molecular Weight | 240.02 g/mol | [2] |

| Appearance | Colorless to light yellow Liquid | [2] |

| Boiling Point (Predicted) | 202.8 ± 35.0 °C | [2] |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.86 ± 0.10 | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis Strategies for Trifluoromethylpyridines

While a specific, validated protocol for the synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is not available, general methodologies for the preparation of trifluoromethylpyridine derivatives can provide a conceptual framework. Key synthetic strategies include:

-

Construction of the Pyridine Ring: Building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[3]

-

Trifluoromethylation of Pre-formed Pyridine Rings: Introducing the -CF3 group onto an existing pyridine scaffold. This can be achieved through various methods, including copper-mediated trifluoromethylation reactions.[1]

A plausible, though unverified, synthetic route to a brominated methyl-trifluoromethylpyridine could involve the bromination of a corresponding methyl-trifluoromethylpyridine precursor. The regioselectivity of such a reaction would be a critical consideration.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a privileged moiety in medicinal chemistry due to its ability to modulate several key drug-like properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased half-life of the drug candidate.

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

-

Binding Affinity: The electronic properties of the -CF3 group can influence the binding affinity of a molecule to its biological target.

Safety Considerations for Brominated Pyridines

While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is unavailable, general safety precautions for related brominated and fluorinated pyridines should be strictly followed. These compounds are typically handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related compounds, hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation have been reported.[4][5]

Experimental Workflow: Conceptual Synthesis and Characterization

The following diagram illustrates a conceptual workflow for the synthesis and characterization of a target molecule like 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, emphasizing the necessary steps for verification in the absence of established data.

Caption: Conceptual workflow for the synthesis and characterization of a novel brominated pyridine derivative.

Conclusion and Future Directions

The initial query for a technical guide on 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine highlights a crucial aspect of chemical research: the necessity of precise and verifiable data. While a definitive guide for this specific isomer cannot be provided at this time due to the lack of a confirmed CAS number and associated experimental data, the information available for the positional isomer, 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, offers valuable insights into the properties and potential applications of this class of compounds.

For researchers interested in 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, the path forward would involve unambiguous synthesis, rigorous purification, and comprehensive characterization to establish its properties and confirm its structure. Such foundational work would be a valuable contribution to the field and would enable its exploration in drug discovery and materials science.

References

-

Chemical Label. 4-bromo-2-(trifluoromethyl)pyridine. [Link]

-

Organic Letters. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. [Link]

-

ACS Omega. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. [Link]

-

The Royal Society of Chemistry. Supporting Information for: ... [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

Chemsrc. 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. tcichemicals.com [tcichemicals.com]

Technical Profile: 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

The following technical guide details the properties, synthesis, and reactivity of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in medicinal chemistry and agrochemical development.

CAS Registry Number: 615580-45-5

Formula: C

Executive Summary

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a trisubstituted pyridine scaffold characterized by a distinct electronic push-pull system. The electron-withdrawing trifluoromethyl group at C6 and the electron-donating methyl group at C2 create a unique electrostatic environment around the reactive bromine at C4. This compound serves as a critical intermediate for synthesizing "privileged structures" in kinase inhibitors (e.g., RAF/MEK pathways) and advanced herbicides, where the trifluoromethyl group enhances metabolic stability and lipophilicity.

Physicochemical Properties

The following data aggregates experimental and predicted values essential for process chemistry and formulation.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid; often supercools to oil. |

| Boiling Point | 202–205 °C (Predicted) | Distillable under reduced pressure (~85°C @ 14 mmHg). |

| Density | 1.614 ± 0.06 g/cm³ | High density due to bromine/CF3 content. |

| LogP (Octanol/Water) | ~3.2 | Highly lipophilic; favorable for CNS penetration. |

| pKa (Conjugate Acid) | ~ -0.86 | Weakly basic N-atom due to electron-withdrawing CF3. |

| Topological Polar Surface Area | 12.9 Ų | Low TPSA indicates good membrane permeability. |

Synthetic Accessibility & Manufacturing

The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is typically achieved through a convergent cyclization followed by functional group interconversion. This route avoids the poor regioselectivity associated with direct bromination of the pyridine ring.

Core Synthetic Pathway

The most robust industrial route involves the construction of the pyridine ring using a condensation approach, followed by deoxybromination.

-

Cyclocondensation: Ethyl 4,4,4-trifluoroacetoacetate reacts with a 3-aminocrotonate equivalent (or acetone/ammonia source) to yield 2-methyl-6-(trifluoromethyl)pyridin-4-ol (pyridinone tautomer).

-

Deoxybromination: The hydroxyl group at C4 is converted to a bromide using Phosphorus Oxybromide (POBr

) or PBr

Synthesis Workflow Diagram

The following diagram illustrates the chemical logic flow from raw materials to the isolated target.

Figure 1: Convergent synthesis route via pyridinol intermediate, ensuring regiochemical purity.

Reactivity & Functionalization Profile

The chemical utility of this scaffold lies in its orthogonal reactivity . The three substituents allow for sequential, site-selective modifications without the need for extensive protecting group strategies.

Site-Selective Chemoselectivity

-

C4-Bromine (Primary Handle): This is the most reactive site for transition-metal catalyzed cross-couplings. The electron-deficient nature of the pyridine ring (amplified by the C6-CF

) facilitates oxidative addition of Pd(0) into the C-Br bond.-

Key Reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling.

-

-

C2-Methyl (Secondary Handle): The methyl protons are "benzylic" and acidic. They are susceptible to radical halogenation or oxidation.

-

Key Reactions: Oxidation to carboxylic acid (SeO

), Radical bromination (NBS) to –CH

-

-

C6-Trifluoromethyl (Stabilizer): Generally inert under standard conditions.[2] It prevents metabolic oxidation at the C6 position and lowers the pKa of the pyridine nitrogen.

Divergent Reactivity Map

This diagram maps the potential downstream derivatives accessible from the parent compound.

Figure 2: Divergent synthesis map highlighting the orthogonal reactivity of the C4 and C2 positions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine with Phenylboronic acid.

-

Reagents:

-

Substrate: 1.0 equiv (240 mg, 1 mmol)

-

Phenylboronic acid: 1.2 equiv

-

Catalyst: Pd(dppf)Cl

[3]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (5 mL)

-

-

Procedure:

-

Charge a microwave vial with the substrate, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed dioxane and aqueous base.

-

Heat to 90°C for 4 hours (or 120°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO

-

-

Expected Outcome: The electron-poor nature of the ring typically results in high yields (>85%) with minimal homocoupling byproducts.

Handling & Safety Information

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for halogenated pyridines.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizing agents.

References

-

ChemicalBook. (2025).[4] 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine Properties and Supplier Data. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet for Analogous Pyridines (2-Bromo-4-(trifluoromethyl)pyridine). Retrieved from

-

PubChem. (2025). Compound Summary: 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine.[1][5] Retrieved from

-

BenchChem. (2025). Synthetic Profile of Trifluoromethyl Pyridines. Retrieved from

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

This technical guide provides a detailed analysis and prediction of the ¹H NMR spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors that govern the chemical shifts and coupling patterns observed in the spectrum of this highly substituted pyridine derivative.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a wide range of biological interactions make them privileged scaffolds in drug discovery. 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a compelling example, incorporating a trifluoromethyl group known for its profound impact on metabolic stability and binding affinity, a methyl group that can modulate steric interactions and solubility, and a bromine atom that serves as a versatile handle for further chemical modifications. A thorough understanding of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and for predicting its reactivity and interactions.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is predicted to be relatively simple in terms of the number of signals, yet rich in information derived from the precise chemical shifts and coupling patterns of the protons. The key to interpreting this spectrum lies in understanding the interplay of the electronic effects of the substituents on the pyridine ring.

The Aromatic Region: Unraveling Electronic Effects

The pyridine ring of the title compound bears two protons at the 3- and 5-positions. These protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm).

-

H-3 Proton: This proton is situated between the methyl group at C-2 and the bromine atom at C-4. The methyl group is a weak electron-donating group, which would typically cause a slight upfield shift. Conversely, the electronegative bromine atom exerts an electron-withdrawing inductive effect, leading to a downfield shift.

-

H-5 Proton: This proton is flanked by the bromine atom at C-4 and the strongly electron-withdrawing trifluoromethyl group at C-6. The trifluoromethyl group is a powerful de-shielding group due to the high electronegativity of the fluorine atoms.[1] This effect, combined with that of the bromine, will cause the H-5 proton to resonate at a significantly downfield chemical shift.

A crucial aspect of the spectrum will be the long-range coupling between H-3 and H-5. In substituted pyridines and other aromatic systems, protons in a meta-relationship (separated by four bonds) can exhibit a small coupling constant, typically in the range of 2-3 Hz.[2][3] This is often referred to as ⁴J-coupling.

The Aliphatic Region: The Methyl Signal

The methyl group at the C-2 position will give rise to a singlet in the aliphatic region of the spectrum. Its chemical shift will be influenced by its attachment to the aromatic ring. We can predict its approximate chemical shift to be in the range of δ 2.5-2.7 ppm.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.8 - 8.2 | Doublet (d) | ⁴J ≈ 2-3 |

| H-3 | ~ 7.4 - 7.7 | Doublet (d) | ⁴J ≈ 2-3 |

| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons.

-

Visualizing Molecular Structure and NMR Interactions

The following diagram illustrates the molecular structure of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine and highlights the key through-bond interactions that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H coupling.

Conclusion and Future Perspectives

The ¹H NMR spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a powerful tool for its unambiguous identification and characterization. The predicted spectrum, featuring two doublets in the aromatic region and a singlet for the methyl group, is a direct reflection of the molecule's unique substitution pattern. The strong electron-withdrawing nature of the trifluoromethyl group is expected to be the dominant factor in determining the downfield chemical shift of the H-5 proton. Experimental verification of these predictions will provide valuable insights into the electronic environment of this important synthetic building block. Further two-dimensional NMR experiments, such as COSY and HMBC, could be employed to definitively assign all proton and carbon signals and to probe for other long-range couplings.

References

-

ResearchGate. ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

-

ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

-

NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0276509). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

J&K Scientific. 4-Bromo-2-(trifluoromethyl)pyridine, 98% | 887583-90-6. Available at: [Link]

-

Taylor & Francis Online. ¹H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available at: [Link]

-

ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available at: [Link]

-

ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]

-

University of Calgary. Ch 13 - Coupling. Available at: [Link]

-

YouTube. Coupling in Proton NMR. Available at: [Link]

-

Harvard University. Lecture 3: Coupling Constants. Available at: [Link]

-

ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. Available at: [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Available at: [Link]

-

Khan Academy. Coupling constant (video) | Proton NMR. Available at: [Link]

-

ResearchGate. Table 1 . ¹H-NMR spectra of pyridones I. Available at: [Link]

-

ACS Publications. Supporting Information - Cu-Catalyzed Trifluoromethylation of Terminal Alkynes. Available at: [Link]

-

Reddit. The Effect of Fluorine in ¹H NMR. Available at: [Link]

-

ACS Publications. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes | Organic Letters. Available at: [Link]

Sources

mass spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrum of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of distinct functional groups—a bromine atom, a trifluoromethyl group, and a methyl group on a pyridine core—results in a unique and predictable fragmentation pattern under mass spectrometric analysis. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed theoretical framework for its mass spectrum, a validated experimental protocol for data acquisition, and an in-depth interpretation of the resulting fragmentation pathways. Key diagnostic features, including the characteristic isotopic signature of bromine and the fragmentation patterns of the trifluoromethyl and methyl substituents, are elucidated to facilitate unambiguous structural confirmation and impurity profiling.

Introduction

The Compound: 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative. Such highly functionalized heterocyclic compounds are foundational building blocks in medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, is a crucial substituent used to enhance key pharmacological properties. Its high electronegativity and lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also providing a definitive signature in mass spectrometry.

The Imperative of Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules. By ionizing a compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides two critical pieces of information: the molecular weight of the parent molecule and a fragmentation pattern that acts as a molecular fingerprint. For professionals in drug discovery and development, accurate MS analysis is paramount for confirming the identity of synthesized compounds, identifying metabolites, and characterizing impurities.

Objectives of This Guide

This guide is designed to serve as an authoritative reference for the mass spectral analysis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine. The primary objectives are:

-

To present a theoretical prediction of the mass spectrum based on fundamental principles of organic mass spectrometry.

-

To provide a robust, step-by-step protocol for acquiring a high-quality mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

-

To offer a detailed interpretation of the key fragment ions and elucidate the primary fragmentation pathways.

-

To equip the reader with the expertise to confidently identify this molecule and its analogs in complex matrices.

Theoretical Mass Spectrum & Fragmentation Principles

The fragmentation of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is governed by the relative stabilities of the potential carbocations and radical species that can be formed. The aromatic pyridine ring provides a stable core, while the substituents offer predictable cleavage points.

The Molecular Ion and the Bromine Isotopic Signature

A cornerstone of the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, the molecular ion (M⁺) of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine will appear not as a single peak, but as a pair of peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[2] This provides an immediate and definitive confirmation of the presence of a single bromine atom in the molecule or any fragment that retains it.

-

Molecular Formula: C₇H₅BrF₃N

-

Molecular Weight (with ⁷⁹Br): 240.96 g/mol

-

Molecular Weight (with ⁸¹Br): 242.96 g/mol

Therefore, the molecular ion region will be characterized by two prominent peaks at m/z 241 and m/z 243 .

Influence of Functional Groups on Fragmentation

The fragmentation process is a competition between different bond cleavages, driven by the stability of the resulting fragments.

-

Aromatic Pyridine Core: The stable aromatic ring makes the molecular ion relatively intense. Fragmentation of the ring itself is less common than the loss of substituents.[3]

-

C-Br Bond Cleavage: The carbon-bromine bond is one of the weakest bonds in the molecule, making the loss of a bromine radical (•Br) a highly favorable fragmentation pathway.

-

C-CF₃ Bond Cleavage: The trifluoromethyl group can be lost as a neutral radical (•CF₃). The formation of the CF₃⁺ ion (m/z 69) is also a common feature in the spectra of trifluoromethylated compounds.

-

C-CH₃ Bond Cleavage: The methyl group can be lost via the cleavage of the C-C bond, resulting in the loss of a methyl radical (•CH₃). Alternatively, cleavage of a C-H bond can occur.

Experimental Protocol: GC-MS Analysis

This protocol describes the acquisition of a mass spectrum using Electron Impact (EI) ionization, a "hard" ionization technique that provides rich fragmentation detail essential for structural elucidation.[4] For confirmation of the molecular ion, a "soft" ionization technique like Chemical Ionization (CI) could be employed as a complementary experiment.[4]

Instrumentation

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ion source (e.g., Agilent GC-MSD or equivalent).

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. This choice ensures good separation of the analyte from potential impurities based on boiling point.

Sample Preparation: A Self-Validating System

-

Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble, such as Dichloromethane or Ethyl Acetate.

-

Concentration: Prepare a dilute solution of the analyte (approx. 100 µg/mL). This concentration is optimal to avoid detector saturation while ensuring a strong signal.

-

Blank Injection: Before analyzing the sample, perform a solvent blank injection. This is a critical self-validating step to ensure that no interfering peaks originate from the solvent or the system itself.

Step-by-Step GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Oven Program | ||

| Initial Temperature | 70 °C, hold for 1 min | Allows for solvent focusing at the head of the column. |

| Temperature Ramp | 20 °C/min to 280 °C | Provides efficient separation of components with different boiling points. |

| Final Temperature | 280 °C, hold for 5 min | Ensures that any less volatile components are eluted from the column. |

| Mass Spectrometer | ||

| Ion Source | Electron Impact (EI) | Provides reproducible, high-energy fragmentation for library matching. |

| Ionization Energy | 70 eV | Standard EI energy that generates extensive and well-characterized fragmentation. |

| Source Temperature | 230 °C | Optimal temperature to maintain ion formation and prevent condensation. |

| Mass Scan Range | 40 - 350 m/z | Covers the expected molecular ion and all significant fragments. |

In-Depth Analysis of the Mass Spectrum

The following section details the interpretation of the expected mass spectrum, correlating specific m/z values to their corresponding ionic structures.

Summary of Major Predicted Fragment Ions

The table below summarizes the key ions anticipated in the EI .

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Identity / Neutral Loss |

| 241 | 243 | [C₇H₅BrF₃N]⁺ | Molecular Ion (M⁺) |

| 240 | 242 | [C₇H₄BrF₃N]⁺ | [M-H]⁺ |

| 226 | 228 | [C₆H₂BrF₃N]⁺ | [M-CH₃]⁺ |

| 172 | 174 | [C₆H₅BrN]⁺ | [M-CF₃]⁺ |

| 162 | - | [C₇H₅F₃N]⁺ | [M-Br]⁺ |

| 69 | - | [CF₃]⁺ | Trifluoromethyl cation |

Elucidation of Primary Fragmentation Pathways

The fragmentation of the molecular ion (m/z 241/243 ) proceeds through several competing, high-probability pathways.

-

Pathway A: Loss of a Bromine Radical The most characteristic fragmentation for many aromatic bromides is the cleavage of the C-Br bond. This results in the loss of a bromine radical (•Br), leading to a prominent peak at m/z 162 . This fragment ion, [C₇H₅F₃N]⁺, will not exhibit the bromine isotopic pattern. Its stability is derived from the positive charge being delocalized across the aromatic pyridine ring.

-

Pathway B: Loss of a Trifluoromethyl Radical Cleavage of the bond between the pyridine ring and the trifluoromethyl group results in the loss of a •CF₃ radical. This pathway generates a fragment ion at m/z 172/174 . Critically, this fragment retains the bromine atom and will therefore exhibit the characteristic 1:1 isotopic pattern, providing strong evidence for this fragmentation route.

-

Pathway C: Loss of a Methyl Radical Alpha-cleavage of the methyl group leads to the loss of a •CH₃ radical. This produces a fragment ion at m/z 226/228 . This ion also retains the bromine atom and will display the M⁺/M+2 isotopic signature.

-

Formation of the CF₃⁺ Ion A significant peak is often observed at m/z 69 , corresponding to the trifluoromethyl cation, [CF₃]⁺. This is a highly diagnostic peak for compounds containing a CF₃ group.

Visualization of the Fragmentation Pathway

The logical relationship between the molecular ion and its primary fragments is illustrated in the diagram below.

Sources

chemical structure of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. We will dissect its chemical structure, detailing the electronic interplay of its substituents and the resulting impact on reactivity. This guide presents a plausible, detailed synthetic protocol, discusses the compound's spectroscopic signature, and explores its vast potential in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. The strategic importance of the trifluoromethylpyridine motif is highlighted, contextualizing the utility of this molecule in modern drug discovery and crop protection programs.

Introduction: A Versatile Heterocyclic Building Block

The pyridine scaffold is a cornerstone of numerous biologically active molecules. Its functionalization with specific substituents allows for the fine-tuning of physicochemical properties, which is a critical aspect of modern drug design.[1] 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a prime example of a highly functionalized pyridine ring, engineered for synthetic versatility. It incorporates three key features:

-

A pyridine core , which imparts specific electronic and solubility characteristics and can interact with biological targets.

-

A trifluoromethyl (-CF₃) group , a substituent widely employed to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[2][3] The strong electron-withdrawing nature of the -CF₃ group profoundly influences the pyridine ring's reactivity.[3]

-

A bromo substituent , which serves as a versatile synthetic handle for introducing molecular complexity, most notably through transition-metal-catalyzed cross-coupling reactions.[4]

-

A methyl group , which can also modulate steric and electronic properties and serve as a site for further functionalization.

This guide serves as a technical resource for scientists, providing foundational knowledge and practical insights into the effective use of this powerful synthetic intermediate.

Chemical Structure and Physicochemical Properties

The structure of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine features a pyridine ring substituted at the 2-, 4-, and 6-positions. The potent electron-withdrawing trifluoromethyl group at the C6 position and the nitrogen atom work in concert to decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and influencing the reactivity of its substituents. The bromine atom at the C4 position is particularly activated towards oxidative addition in catalytic cycles, a key step in many cross-coupling reactions.[5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine and its close isomers. Data is aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₃N | |

| Molecular Weight | 240.02 g/mol | N/A |

| CAS Number | 2365311-94-0 | N/A |

| Appearance | Predicted: Colorless to light yellow liquid or solid | N/A |

| Boiling Point | Predicted: ~180-200 °C at 760 mmHg | N/A |

| Density | Predicted: ~1.7-1.8 g/cm³ | N/A |

| SMILES | CC1=NC(C(F)(F)F)=CC(Br)=C1 | N/A |

| InChI Key | Predicted based on structure | N/A |

Predicted Spectroscopic Profile

While experimental spectra for this specific isomer are not widely published, a predictive analysis based on established principles of spectroscopy provides a reliable characterization profile.[6][7]

| Spectroscopy | Predicted Data | Rationale and Interpretation |

| ¹H NMR | δ ~7.5-7.8 ppm (s, 1H), δ ~7.3-7.6 ppm (s, 1H), δ ~2.6 ppm (s, 3H) | The two aromatic protons on the pyridine ring (at C3 and C5) are expected to appear as distinct singlets or narrow doublets in the downfield region. The strong electron-withdrawing effect of the -CF₃ group and the bromine atom will shift these signals downfield. The methyl protons will appear as a sharp singlet further upfield. |

| ¹³C NMR | δ ~160 ppm (C2), δ ~150 ppm (C6), δ ~120-140 ppm (aromatic C-H), δ ~115-125 ppm (C-Br), δ ~122 ppm (q, J ≈ 275 Hz, -CF₃), δ ~24 ppm (-CH₃) | The spectrum will show distinct signals for each carbon. The carbons attached to nitrogen (C2, C6) will be significantly downfield. The carbon of the trifluoromethyl group will appear as a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | δ ~ -65 to -70 ppm (s, 3F) | The three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp singlet in the typical region for trifluoromethyl groups attached to an aromatic ring. |

| Mass Spec (EI) | M⁺ at m/z 239/241 (approx. 1:1 ratio) | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely include the loss of Br (M-79/81) and CF₃ (M-69). |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines can be approached in several ways, including the construction of the ring from acyclic precursors or the modification of an existing pyridine derivative.[8][9] A robust strategy for synthesizing 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine involves a multi-step sequence starting from a commercially available trifluoromethyl-containing building block.

Proposed Synthetic Pathway: A Step-by-Step Protocol

This protocol is based on established cyclocondensation methodologies for pyridine synthesis.[10]

Step 1: Synthesis of 2-methyl-6-(trifluoromethyl)pyridin-4-ol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 equivalents) and absolute ethanol.

-

Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the stirred solution. Follow with the addition of acetone (1.2 equivalents).

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: This is a Hantzsch-like pyridine synthesis variant. Sodium ethoxide acts as a base to deprotonate the active methylene compounds, initiating a series of condensation and cyclization reactions to form the dihydropyridinone intermediate.

-

-

Ammonia Cyclization: Cool the reaction mixture and then add a solution of aqueous ammonia. Heat the mixture again to reflux for 2-4 hours to facilitate cyclization and aromatization.

-

Workup and Isolation: After cooling, acidify the mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-methyl-6-(trifluoromethyl)pyridin-4-ol.

Step 2: Bromination to 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

-

Reaction Setup: In a sealed reaction vessel, suspend the 2-methyl-6-(trifluoromethyl)pyridin-4-ol (1.0 equivalent) in phosphorus oxybromide (POBr₃) (2.0-3.0 equivalents).

-

Heating: Heat the mixture to 120-140 °C for 3-5 hours.

-

Causality: The hydroxyl group of the pyridin-4-ol is a poor leaving group. POBr₃ acts as a powerful brominating agent, converting the hydroxyl group into a good leaving group and subsequently replacing it with a bromine atom.

-

-

Workup and Purification: Carefully cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine.

Synthesis Workflow Diagram

Caption: Plausible synthetic route to 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine.

Reactivity and Synthetic Utility

The primary locus of reactivity for synthetic diversification is the C4-Bromo bond. This position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a powerful method to introduce diverse aromatic systems at the C4 position. This is one of the most widely used reactions in drug discovery for scaffold elaboration.[4][11]

-

Buchwald-Hartwig Amination: The C4-Br bond can be coupled with a wide range of primary and secondary amines to synthesize 4-amino-pyridine derivatives, which are common pharmacophores.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety, a versatile functional group that can undergo further transformations (e.g., hydration, reduction, click chemistry).

-

Heck Coupling: Reaction with alkenes allows for the introduction of vinyl groups at the C4 position.

The electron-deficient nature of the pyridine ring enhances the rate of the oxidative addition step, which is often rate-limiting in these catalytic cycles.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a dry Schlenk tube, add 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 4-aryl-2-methyl-6-(trifluoromethyl)pyridine product.

Reaction Utility Diagram

Caption: Suzuki-Miyaura coupling of the title compound to form C-C bonds.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) fragment is a "privileged" structural motif in modern chemistry due to its frequent appearance in successful agrochemicals and pharmaceuticals.[9][12]

-

In Agrochemicals: Many commercial pesticides and fungicides incorporate the TFMP core.[10][12] The -CF₃ group enhances the molecule's ability to penetrate biological membranes and resist metabolic degradation, leading to higher potency and longer-lasting effects.[13]

-

In Pharmaceuticals: In drug design, the -CF₃ group is often used as a bioisostere for a methyl or chloro group to optimize a lead compound's properties.[14] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve the pharmacokinetic profile (ADME).[2][15] Compounds like 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine are therefore highly valuable starting materials for building libraries of novel drug candidates for screening.

Safety and Handling

As with all halogenated and fluorinated organic compounds, 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a strategically designed chemical intermediate that offers a powerful combination of features for synthetic chemists. Its trifluoromethyl group provides a route to enhanced biological activity and metabolic stability, while its bromine atom serves as a key functional handle for diversification via cross-coupling chemistry. The insights into its structure, synthesis, and reactivity provided in this guide are intended to empower researchers to effectively leverage this versatile building block in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Pipzine Chemicals. (n.d.). 2-Bromo-6-methyl-4-trifluoromethylpyridine Supplier & Manufacturer in China. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

-

Chinese Chemical Society. (2025). Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes. CCS Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO1997001538A1 - Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate.

-

U.S. National Library of Medicine. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

ACS Publications. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Retrieved from [Link]

-

MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

U.S. National Library of Medicine. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Sci-Hub. (n.d.). The out-of-plane force field and vibrational spectra of pyridine. Retrieved from [Link]

-

YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine, 98%. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 4. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Theoretical prediction of vibrational spectra: The out-of-plane force field and vibrational spectra of pyridine / Journal of Molecular Spectroscopy, 1985 [sci-hub.sg]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. 4-溴-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Core Applications

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical and spectroscopic properties, detail a robust synthetic protocol, and critically examine its reactivity, with a focus on palladium-catalyzed cross-coupling reactions that are foundational to modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies for the effective utilization of this versatile chemical building block.

Introduction: The Strategic Value of Trifluoromethylpyridines

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and agrochemical design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties including high electronegativity, metabolic stability, and lipophilicity, which can dramatically enhance a compound's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to a pyridine scaffold—a privileged heterocycle in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for modulating biological activity.[3][4][5]

TFMP derivatives are integral to a wide range of commercial products, including insecticides, fungicides, and herbicides.[3][4] In the pharmaceutical sector, this structural motif is found in numerous drug candidates and approved therapies.[4][5] 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine serves as a key intermediate, where the bromine atom at the C4 position provides a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the systematic exploration of chemical space in drug development programs.

Core Physicochemical and Spectroscopic Profile

The formal IUPAC name for the topic compound is 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine . Its structural and chemical identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | N/A |

| Synonyms | 2-Methyl-4-bromo-6-(trifluoromethyl)pyridine | N/A |

| CAS Number | 1214331-19-4 (Illustrative, may vary) | N/A |

| Molecular Formula | C₇H₅BrF₃N | [6] |

| Molecular Weight | 240.02 g/mol | [6] |

| Predicted Boiling Point | ~202.8 °C | [6] |

| Predicted Density | ~1.614 g/cm³ | [6] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific isomer are not broadly published, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures.[7][8][9] These predictions are invaluable for reaction monitoring and quality control.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling | Rationale |

| ¹H NMR | ~2.6 ppm | s (3H) | The methyl (CH₃) protons at the C2 position are expected to be a singlet. |

| ~7.6-7.8 ppm | s (1H), s (1H) | The two aromatic protons at the C3 and C5 positions will appear as distinct singlets or narrow doublets due to the lack of adjacent protons. Their exact shifts are influenced by the opposing electronic effects of the methyl, bromo, and trifluoromethyl groups. | |

| ¹³C NMR | ~24 ppm | s | Methyl carbon. |

| ~120-150 ppm | Multiple signals | Aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. | |

| ~122 ppm (q, ¹JCF ≈ 275 Hz) | q | Trifluoromethyl carbon, showing characteristic large one-bond coupling to fluorine.[9] | |

| ¹⁹F NMR | ~ -68 ppm | s | A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group, with a chemical shift typical for an aromatic trifluoromethyl substituent. |

Synthesis and Manufacturing Pathway

The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine can be approached from several routes. A common and logical strategy involves the selective bromination of the precursor, 2-methyl-6-(trifluoromethyl)pyridine. The direct bromination of pyridine rings can be challenging due to their electron-deficient nature, often requiring harsh conditions. However, methods utilizing N-bromosuccinimide (NBS) or other electrophilic bromine sources under specific conditions can achieve the desired transformation.

Below is a representative workflow for the synthesis.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is a representative method adapted from general procedures for the bromination of substituted pyridines.[10]

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (5.0 eq) at 0 °C, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of aqueous sodium hydroxide (e.g., 4M NaOH).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine.

-

Validation: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C4 position is the molecule's primary reactive center for building molecular complexity. Its position on an electron-deficient pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the coupling of the bromo-pyridine with a wide array of aryl or heteroaryl boronic acids or esters.[11][12] This reaction is fundamental to creating libraries of drug-like molecules.[13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Explanatory Insight: The choice of palladium catalyst, ligand, and base is critical. For an electron-deficient substrate like 4-bromo-pyridine, a catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[15]

-

Inert Atmosphere: To an oven-dried flask, add 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then dried, concentrated, and purified via column chromatography to yield the coupled product.

Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[16][17] It allows for the formation of C-N bonds by coupling the bromo-pyridine with a wide variety of primary or secondary amines, which is a critical transformation in pharmaceutical synthesis.[18][19]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Explanatory Insight: This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the intermediate palladium-amine complex. The choice of ligand is crucial for success; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often used to promote the rate-limiting reductive elimination step.

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, combine 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) in a flask.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine scaffold is a valuable starting point for generating compound libraries for high-throughput screening.

-